

Spectroscopic Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for the aromatic compound **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of the analytical workflow and the logic of structural elucidation.

Physicochemical Properties

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a solid organic compound with the chemical formula $C_8H_7ClO_3$ and a molecular weight of 186.59 g/mol ^[1]. Its structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, leading to a unique spectroscopic signature.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**, the following tables present predicted data based on the analysis of structurally similar compounds. These tables are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	Ar-OH
~9.8	Singlet	1H	CHO
~7.4	Doublet	1H	Ar-H
~7.2	Doublet	1H	Ar-H
~3.9	Singlet	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~195	CHO
~155	C-OH
~148	C-OCH ₃
~128	C-Cl
~125	Ar-CH
~120	Ar-CH
~118	Ar-C (quaternary)
~56	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
3000 - 2850	Medium	C-H stretch (aromatic and aldehyde)
1700 - 1680	Strong	C=O stretch (aldehyde)
1600 - 1450	Medium-Strong	C=C stretch (aromatic ring)
1270 - 1200	Strong	C-O stretch (aryl ether)
800 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
186/188	[M] ⁺ , Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
185/187	[M-H] ⁺
157/159	[M-CHO] ⁺
142/144	[M-CHO-CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum. The typical scanning range is 4000 to 400 cm^{-1} .
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

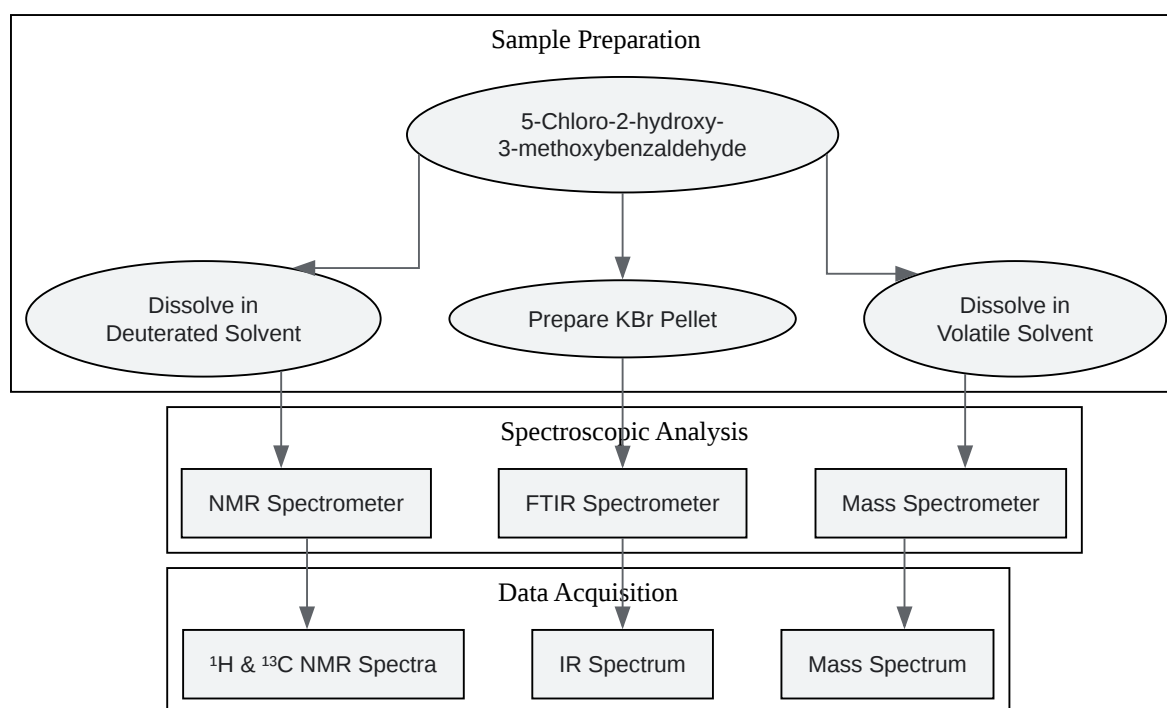
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

- **Data Acquisition:** Introduce the sample solution into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

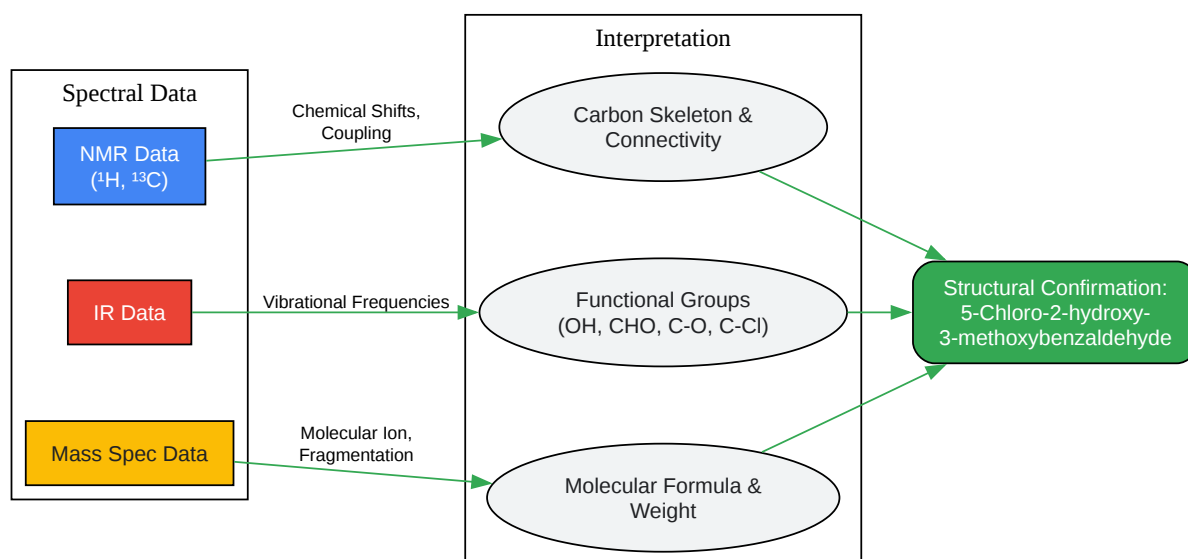
Visualizing the Analytical Process

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of using the combined data for structural confirmation.



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Caption: Experimental workflow for the spectral analysis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**.



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References

- 1. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde 97 7740-05-8 [sigmaaldrich.com]
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